(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone
Description
(Z)-(2-((5-Bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone is a Schiff base derivative characterized by a methanone core substituted with halogenated aromatic groups. The Z-configuration of the benzylideneamino group is critical to its stereoelectronic properties, influencing its reactivity and intermolecular interactions. Key structural features include:
- 5-Bromo-2-hydroxybenzylidene moiety: Introduces steric bulk and hydrogen-bonding capability via the hydroxyl group.
- This compound’s synthesis likely involves a condensation reaction between a 5-bromo-2-hydroxybenzaldehyde derivative and a 2-amino-5-chlorophenyl ketone precursor, followed by purification via column chromatography .
Properties
IUPAC Name |
[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-5-chlorophenyl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-5-8-19(25)12(9-13)11-24-18-7-6-14(22)10-16(18)20(26)15-3-1-2-4-17(15)23/h1-11,25H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJPMZZECMTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C=CC(=C3)Br)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by recent case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and an amine derivative, leading to the formation of the Schiff base. The molecular structure can be analyzed using X-ray crystallography, which reveals significant details about bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding.
Table 1: Key Structural Features
| Atom | Bond Length (Å) | Description |
|---|---|---|
| C7-N1 | 1.284 | Double bond characteristic |
| C8-N2 | 1.374 | Single bond |
| C9-N3 | 1.421 | Single bond |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine, enhances their activity against various bacterial strains.
Case Study: Antibacterial Properties
A study conducted on derivatives of similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The compound also shows promise in anticancer applications. Research indicates that similar Schiff bases can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways.
Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 10 to 30 µM .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding : The halogen substituents may enhance binding affinity to specific receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares substituent variations and synthesis yields of analogous methanone derivatives:
Key Observations :
- Halogenation: Bromine and chlorine substituents increase molecular polarity and melting points compared to non-halogenated analogs, as seen in crystallographic studies .
Structural and Crystallographic Analysis
- Software Tools : The target compound’s structure may have been resolved using SHELX () or visualized via Mercury (), enabling comparison of bond lengths and angles with analogs .
- Intermolecular Interactions: Derivatives with hydroxyl groups (e.g., target compound) exhibit stronger O–H···N hydrogen bonds versus halogen-only analogs, as observed in {5-Chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone .
Q & A
Q. What are the optimal synthetic routes for (Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone, and how are critical reaction conditions controlled?
Methodological Answer: The compound is synthesized via Schiff base formation between a halogenated benzaldehyde derivative (e.g., 5-bromo-2-hydroxybenzaldehyde) and a substituted aminophenyl methanone. Key steps include:
- Condensation Reaction : Refluxing the aldehyde and amine precursors in ethanol or methanol under acidic (e.g., glacial acetic acid) or basic catalysis to form the imine bond .
- Z-Isomer Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen, confirmed by FT-IR (stretching frequencies ~1600 cm⁻¹ for C=N) and NMR (downfield shifts for phenolic -OH and imine protons) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to isolate the pure Z-isomer .
Q. Critical Conditions :
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Bands at ~3400 cm⁻¹ (-OH stretch), ~1600 cm⁻¹ (C=N), and ~1680 cm⁻¹ (C=O) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~490–500 for bromo/chloro substituents) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Kovacs retention indices can standardize elution times for reproducibility .
Advanced Research Questions
Q. How does X-ray crystallography confirm the Z-configuration and molecular packing of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:
Q. Crystallographic Data (Example) :
| Parameter | Value | Source |
|---|---|---|
| Space group | Orthorhombic, Pbca | |
| Unit cell (Å) | a = 7.46, b = 19.31, c = 24.40 | |
| R-factor | 0.043 |
Q. What computational approaches are used to study electronic properties and ligand-receptor interactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
Q. How are biological activities (e.g., antimicrobial, anticancer) evaluated methodologically?
Methodological Answer:
- Antimicrobial Assays :
- Anticancer Screening :
Q. How are synthetic impurities or degradation products analyzed and controlled?
Methodological Answer:
- HPLC-MS : Monitor impurities like unreacted precursors or E-isomers. Limit of detection (LOD) ~0.1% .
- Forced Degradation Studies :
- Regulatory Compliance : Follow ICH Q3A guidelines for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
